

A Technical Guide to the Historical Synthesis of Mercaptosuccinic Acid

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Compound of Interest

Compound Name: *Mercaptosuccinic acid*

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Abstract

Mercaptosuccinic acid, also known as thiomalic acid, is a versatile dicarboxylic acid containing a thiol group that has found applications in various fields, including nanotechnology, cosmetics, and medicine. Its synthesis has evolved significantly since its first reported preparation in the early 20th century. This technical guide provides an in-depth overview of the historical development of **mercaptosuccinic acid** synthesis, detailing the core methodologies, experimental protocols, and comparative quantitative data. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and application of this important molecule.

Introduction

Mercaptosuccinic acid (MSA) is an organosulfur compound with the chemical formula $C_4H_6O_4S$. The presence of both a thiol (-SH) and two carboxyl (-COOH) functional groups imparts unique chemical properties, making it a valuable building block in organic synthesis and a key component in various applications. The historical journey of MSA synthesis reflects the broader advancements in synthetic organic chemistry, showcasing a progression from multi-step classical methods to more efficient and direct approaches. This guide explores the key milestones in the synthesis of **mercaptosuccinic acid**, providing detailed experimental procedures and comparative data for the most significant historical methods.

Historical Synthesis Methods

The synthesis of **mercaptosuccinic acid** has been documented through several distinct routes over the past century. This section details the seminal methods in chronological order, providing insight into the evolution of synthetic strategies.

The Inaugural Synthesis: Biilmann's Method (1905)

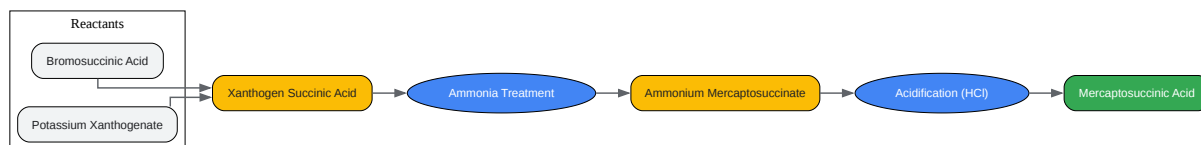
The first reported synthesis of **mercaptosuccinic acid** was described by Biilmann in 1905.^[1] This method involves the reaction of potassium xanthogenate with bromosuccinic acid to yield a xanthogen succinic acid intermediate. Subsequent treatment with ammonia followed by acidification affords the final product.

Experimental Protocol:

While the original 1905 publication by Biilmann provides a conceptual framework, detailed modern experimental protocols are based on this initial work. A representative procedure is as follows:

- **Step 1: Synthesis of Xanthogen Succinic Acid:** In a round-bottom flask, a solution of potassium xanthogenate is prepared by dissolving potassium hydroxide in ethanol, followed by the addition of carbon disulfide at a low temperature. To this solution, bromosuccinic acid is added portion-wise with stirring. The reaction mixture is then heated under reflux for several hours.
- **Step 2: Formation of Ammonium Mercaptosuccinate:** After cooling, the reaction mixture is treated with a concentrated aqueous solution of ammonia. This step cleaves the xanthate group, forming ammonium mercaptosuccinate.
- **Step 3: Isolation of **Mercaptosuccinic Acid**:** The resulting solution is acidified with hydrochloric acid, leading to the precipitation of **mercaptosuccinic acid**. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization.

Logical Workflow for Biilmann's 1905 Synthesis:



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*Biilmann's 1905 synthesis of **mercaptosuccinic acid**.*

A Patented Improvement: Cowen's Method (1956)

In 1956, a new method for the synthesis of **mercaptosuccinic acid** was patented by Frank M. Cowen, assigned to the American Cyanamid Company.^[1] This procedure involves the hydrolysis of an O,O-dialkyl dithiophosphatosuccinic anhydride and was noted for providing the product in high purity and good yields.

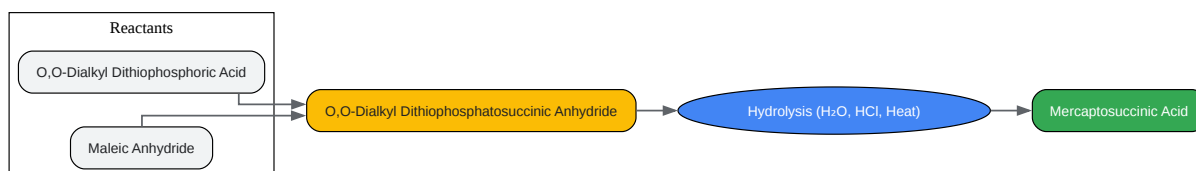
Experimental Protocol:

The following protocol is adapted from the original patent literature:

- **Step 1: Preparation of O,O-Diethyl Dithiophosphatosuccinic Anhydride:** Equimolar quantities of maleic anhydride and O,O-diethyl dithiophosphoric acid are reacted. The mixture is stirred and heated to approximately 60 °C. The exothermic reaction raises the temperature, and after standing, the liquid product is obtained.
- **Step 2: Hydrolysis to **Mercaptosuccinic Acid**:** The O,O-diethyl dithiophosphatosuccinic anhydride is mixed with water and concentrated hydrochloric acid. The mixture is heated at reflux (approximately 97.5 °C) with stirring for several hours until the evolution of hydrogen sulfide ceases.
- **Step 3: Purification:** The resulting solution is treated with decolorizing charcoal and filtered. The clear solution is then concentrated by evaporation and cooled to induce crystallization.

The white crystals of **mercaptosuccinic acid** are collected by filtration, washed with ice-cold water, and dried.

Logical Workflow for Cowen's 1956 Patented Synthesis:



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*Cowen's 1956 patented synthesis of **mercaptosuccinic acid**.*

Modern Approaches: The Use of Maleic Anhydride

More contemporary methods for the synthesis of **mercaptosuccinic acid** often utilize maleic anhydride as a key starting material, reacting it with a sulfur source such as hydrogen sulfide or thiourea. These methods are generally more efficient and scalable.

A common industrial method involves the reaction of maleic acid (generated from the hydration of maleic anhydride) with hydrogen sulfide.

Experimental Protocol:

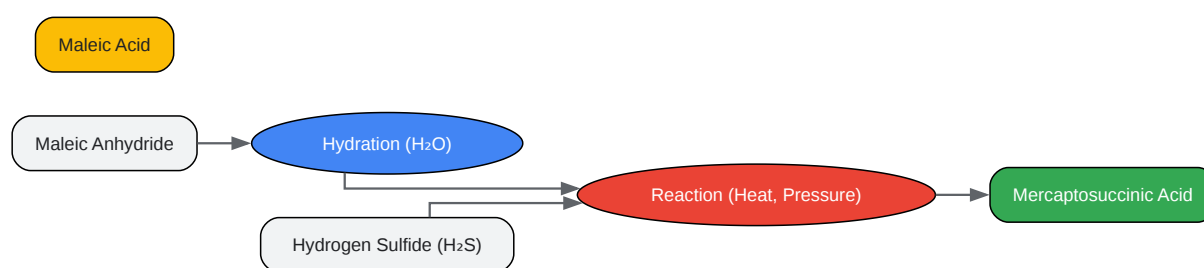
A general laboratory procedure is as follows:

- **Step 1: Hydration of Maleic Anhydride:** Maleic anhydride is dissolved in water to form maleic acid.
- **Step 2: Reaction with Hydrogen Sulfide:** The aqueous solution of maleic acid is transferred to a pressure reactor. Hydrogen sulfide gas is then introduced into the reactor, and the mixture

is heated. The reaction is typically carried out at an elevated temperature and pressure for several hours.

- Step 3: Isolation and Purification: After the reaction is complete, the reactor is cooled, and any excess hydrogen sulfide is vented. The resulting solution is then concentrated and cooled to crystallize the **mercaptosuccinic acid**. The product can be further purified by recrystallization.

Logical Workflow for Synthesis from Maleic Anhydride and H₂S:



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Synthesis from maleic anhydride and hydrogen sulfide.

An alternative modern route involves the reaction of maleic anhydride with thiourea, followed by hydrolysis. This method avoids the direct use of toxic hydrogen sulfide gas.

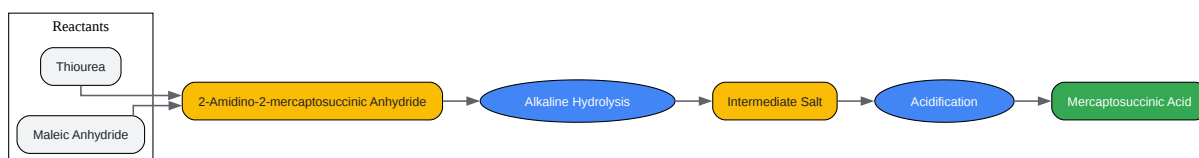
Experimental Protocol:

The following protocol is based on a patented method:

- Step 1: Synthesis of 2-Amidino-2-mercaptosuccinic Anhydride Intermediate: Maleic anhydride and thiourea are reacted in a suitable solvent, such as glacial acetic acid, at room temperature for several hours. The intermediate product, 2-amidino-2-mercaptosuccinic anhydride, precipitates and is collected by filtration.

- **Step 2: Alkaline Hydrolysis:** The intermediate is then subjected to alkaline hydrolysis using a solution of sodium hydroxide or another suitable base. The mixture is heated under reflux for several hours.
- **Step 3: Acidification and Purification:** After hydrolysis, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the **mercaptosuccinic acid**. The product is then purified by filtration, washing, and recrystallization from a suitable solvent like acetone.

Logical Workflow for Synthesis from Maleic Anhydride and Thiourea:



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Synthesis from maleic anhydride and thiourea.

Quantitative Data Summary

The efficiency of the various synthetic methods for **mercaptosuccinic acid** can be compared based on reported yields and reaction conditions. The following table summarizes the available quantitative data for the historical methods discussed.

Method	Year	Starting Materials	Key Reagents	Reaction Conditions	Reported Yield	Purity	Reference
Biilmann's Method	1905	Bromosuccinic acid	Potassium xanthogenate, NH ₃ , HCl	Reflux, multi-step	Not explicitly quantified in early reports	Not specified	[1]
Cowen's Patent	1956	Maleic anhydride, O,O-dialkyl dithiophosphoric acid	H ₂ O, HCl	Reflux (approx. 97.5 °C)	83% (of theory)	High Purity	
Maleic Anhydride + H ₂ S	Modern	Maleic anhydride	H ₂ S	Elevated temperature and pressure	75%	Not specified	
Maleic Anhydride + Thiourea	Modern	Maleic anhydride	Thiourea, NaOH, HCl	Room temp. then reflux (110 °C)	72.3% - 92.4%	>99%	

Conclusion

The historical development of **mercaptosuccinic acid** synthesis showcases a clear progression towards more efficient, higher-yielding, and safer methodologies. From the pioneering multi-step synthesis by Biilmann to the more streamlined and industrially viable methods utilizing maleic anhydride, the evolution of these synthetic routes has been driven by the ongoing pursuit of chemical elegance and practicality. This technical guide provides a comprehensive resource for understanding the foundational chemistry of **mercaptosuccinic**

acid synthesis, offering valuable insights for contemporary researchers in their pursuit of novel applications for this versatile molecule.

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References

- 1. d.docksci.com [d.docksci.com]
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